molecular formula C24H40ClNO4 B1234590 Cassaine hydrochloride CAS No. 33445-03-3

Cassaine hydrochloride

カタログ番号: B1234590
CAS番号: 33445-03-3
分子量: 442 g/mol
InChIキー: UQNFMXUHEOLGBU-ZUQRMPMESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

Cassaine hydrochloride, a derivative of the cassaine diterpenoid alkaloid, traces its origins to the Erythrophleum genus of the Fabaceae family. The parent compound, cassaine, was first isolated in 1935 by G. Dalma from Erythrophleum guineense, a tree native to West Africa. Historically, cassaine-containing extracts were used by African tribes as ordeal poisons and arrow toxins due to their potent cardiotoxic effects. The hydrochloride salt form, synthesized to enhance solubility and stability for pharmacological studies, emerged later as a focus of structural and biological investigations. Early research highlighted its Na+/K+-ATPase inhibitory activity, drawing parallels to cardiac glycosides like digitoxin.

Taxonomic Classification within Cassaine-Type Diterpenoid Alkaloids

Cassaine hydrochloride belongs to the cassaine-type diterpenoid alkaloids, characterized by a tricyclic diterpene core (podocarpane skeleton) and an aminoethyl ester side chain. Key structural features include:

  • Tricyclic framework : A perhydrophenanthrene system with methyl and hydroxyl substitutions at C-3, C-14, and C-7.
  • Aminoethyl ester group : A 2-(dimethylamino)ethyl moiety esterified to the diterpene carboxylic acid.

This class is taxonomically distinct from other diterpenoids due to its unique combination of a diterpene backbone and alkaloidal nitrogen. Cassaine derivatives are further categorized into ester amines (e.g., cassaine) and amides (e.g., nor-cassamidine), with the hydrochloride form representing a cationic salt of the former.

Research Significance in Natural Product Chemistry

Cassaine hydrochloride has garnered attention for its multifaceted bioactivities:

  • Antitumor potential : Inhibits angiogenesis by disrupting VEGF-induced eNOS phosphorylation and HSP90-eNOS interaction in endothelial cells.
  • Cytotoxic effects : Demonstrates IC50 values of 2.87–3.66 μM against lung (A549) and breast (MCF-7) cancer cells.
  • Antiprotozoal activity : Active against Leishmania donovani and Trypanosoma brucei brucei, with IC50 values comparable to reference drugs.

Mechanistic studies reveal its role as a Na+/K+-ATPase inhibitor, modulating ion transport and cardiac muscle contraction. Synthetic efforts, such as the enantioselective total synthesis of (+)-cassaine, underscore its value in exploring structure-activity relationships.

Molecular Identity and Registration

Cassaine hydrochloride is systematically characterized as follows:

Property Detail
IUPAC Name 2-(Dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-decahydrophenanthren-2-ylidene]acetate hydrochloride
Molecular Formula C24H40ClNO4
Molecular Weight 442.0 g/mol
CAS Registry Number 33445-03-3
PubChem CID 6438063
ChEMBL ID CHEMBL2109363

特性

CAS番号

33445-03-3

分子式

C24H40ClNO4

分子量

442 g/mol

IUPAC名

2-(dimethylamino)ethyl (2E)-2-(7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene)acetate;hydrochloride

InChI

InChI=1S/C24H39NO4.ClH/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4;/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3;1H/b16-13+;

InChIキー

UQNFMXUHEOLGBU-ZUQRMPMESA-N

SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl

異性体SMILES

CC\1C2C(CC/C1=C\C(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl

正規SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C.Cl

関連するCAS

468-76-8 (Parent)

同義語

cassaine
cassaine hydrochloride
cassaine sulfate

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Pharmacological Comparison with Erythrophleum Alkaloids

Cassaine hydrochloride shares functional similarities with other Erythrophleum alkaloids, such as nor-cassaidine hydrochloride, coumingine hydrochloride, and erythrophleine sulfate. Key differences lie in their dose-response profiles and cardiac safety:

Compound Minimal Positive Inotropic Dose (mg/kg) Minimal Arrhythmia Dose (mg/kg) Therapeutic Index (Ratio)
Cassaine hydrochloride 0.05 0.20 4.0
Nor-cassaidine HCl 0.06 0.25 4.2
Coumingine hydrochloride 0.04 0.12 3.0
Erythrophleine sulfate 0.03 0.09 3.0

Data sourced from canine heart-lung preparation studies .

Cassaine and nor-cassaidine exhibit higher therapeutic indices (4.0–4.2) than coumingine and erythrophleine sulfate (3.0), indicating a broader safety margin for inotropic effects. Notably, erythrophleic acid (a non-alkaloid derivative) lacks cardiac activity even at 100× the effective dose of erythrophleine sulfate, underscoring the importance of the alkaloid backbone .

Structural and Functional Comparison with Other Hydrochloride Salts

Hydrochloride salts are widely used in pharmaceuticals to improve bioavailability. Below is a comparison of cassaine hydrochloride with other clinically relevant hydrochlorides:

Compound Molecular Formula CAS Number Primary Application Key Functional Groups
Cassaine hydrochloride Not specified* Not provided Cardiac stimulant Alkaloid (amine, diterpene)
Clonidine hydrochloride C₉H₉Cl₂N₃·HCl 4205-91-8 Antihypertensive (α₂-agonist) Imidazoline, dichlorophenyl
Tetracycline hydrochloride C₂₂H₂₄N₂O₈·HCl 64-75-5 Antibiotic Tetracyclic naphthacene
Guanidine hydrochloride CH₅N₃·HCl 50-01-1 Protein denaturant Guanidine (amine)
L-lysine hydrochloride C₆H₁₄N₂O₂·HCl 657-27-2 Dietary supplement Amino acid (α-amine, carboxyl)

Key Observations:

  • Mechanistic Diversity : Unlike clonidine (CNS-acting antihypertensive) or tetracycline (antibiotic), cassaine directly modulates cardiac muscle contractility .
  • Solubility: All hydrochlorides exhibit improved water solubility compared to their free bases, facilitating intravenous administration (e.g., cassaine in cardiac studies) .
  • Safety Profiles : Cassaine’s therapeutic index (4.0) surpasses clonidine’s narrow margin (risk of rebound hypertension) and tetracycline’s dose-dependent toxicity (e.g., hepatotoxicity) .

Physicochemical Properties

Hydrochloride salts generally share high melting points and ionic solubility. For example:

  • Clonidine hydrochloride : Melting point ~305°C, soluble in water (50 mg/mL) .
  • Cassaine hydrochloride : Exact data unavailable, but predicted similar solubility due to ionic amine-HCl interaction .
  • Tetracycline hydrochloride : Melting point ~214°C, hygroscopic, pH-dependent stability .

準備方法

Condensation-Etherification Pathways

Cloperastine hydrochloride synthesis typically involves a two-step process: (1) condensation/etherification of 4-chlorodiphenylmethanol (compound IV) with N-(2-chloroethyl)piperidine (compound III) to form intermediate II, followed by (2) salification with HCl.

Condensation Reaction Optimization

The condensation step employs aprotic solvents (e.g., dichloromethane, ethyl acetate) and acid-binding agents (triethylamine, potassium carbonate) to neutralize HCl byproducts, driving the reaction toward completion. Example 1 demonstrates a 91.2% yield using dichloromethane and triethylamine at 30–40°C for 5 hours. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethaneEnhances reaction homogeneity
Temperature30–40°CBalances kinetics and side reactions
Molar Ratio (IV:III)1:1Minimizes unreacted intermediates

Etherification Alternatives

Alternative routes use etherification reagents (H₂SO₄, HCl) in toluene or cyclohexane. Example 3 achieves 84.6% yield via sulfuric acid-mediated etherification at 100–110°C, though prolonged heating risks decomposition.

Salification and Crystallization

Industrial-Scale Production of Cysteamine Hydrochloride

Two-Step Recrystallization Refinement

Crude cysteamine hydrochloride (93–95% purity) undergoes recrystallization in ethanol/HCl mixtures to achieve pharmacopeial-grade material (>98%). Patent CN109503441B details a vacuum evaporation step to concentrate HCl (10–15 wt%), creating a supersaturated solution for controlled crystallization.

Supersaturation Dynamics

Maintaining HCl concentration between 10–15 wt% during cooling (10–15°C) prevents premature nucleation. Seed crystals (0.5–1.0 wt%) reduce induction time and improve crystal size distribution:

Crystallization ParameterValueOutcome
Seed Crystal Loading0.5–1.0 wt%Narrower particle size distribution
Cooling Rate1°C/hour98.2% purity, 89% yield

Solvent Recycling and Waste Mitigation

Mother liquor recycling reduces raw material consumption by 22–30%. However, residual ethanolamine derivatives require activated carbon treatment to prevent impurity carryover.

Comparative Analysis of Hydrochloride Synthesis Strategies

Reaction Efficiency Metrics

Cloperastine and cysteamine syntheses exemplify divergent approaches:

MetricCloperastineCysteamine
Overall Yield84.6–91.2%85–89%
Purity Post-Crystallization99.7–99.8%98.0–98.5%
Energy ConsumptionModerate (40–110°C)High (vacuum evaporation)

Advanced Purification Techniques

Particle Engineering

Jet milling of cysteamine crystals achieves target particle sizes (D90 <50 μm) for tablet compression. Excessive comminution, however, increases electrostatic charge, complicating blending operations.

Regulatory and Quality Considerations

ICH Guideline Compliance

Both compounds require stringent control of genotoxic impurities (e.g., alkyl chlorides). Limits follow ICH Q3A/B thresholds:

Max. Daily Exposure=TD50 (rodent)50,000\text{Max. Daily Exposure} = \frac{\text{TD50 (rodent)}}{\text{50,000}}

Cloperastine batches exceeding 0.03 ppm N-nitrosamines are rejected.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show cloperastine degrades <0.2% over 6 months in HDPE bottles. Cysteamine requires oxygen-impermeable packaging due to sulfhydryl oxidation .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Cassaine hydrochloride with high purity for pharmacological studies?

  • Methodological Answer : Synthesis should involve stepwise purification, such as recrystallization using ethanol-water mixtures, followed by HPLC (High-Performance Liquid Chromatography) to verify purity (>98%). Safety protocols must include handling in fume hoods due to hydrochloride’s corrosive nature, referencing Material Safety Data Sheets (MSDS) for hazard mitigation . For structural confirmation, combine NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared Spectroscopy) to cross-validate functional groups and molecular integrity .

Q. Which analytical techniques are critical for characterizing Cassaine hydrochloride’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH (International Council for Harmonisation) guidelines (e.g., 40°C/75% RH for 6 months) with periodic analysis via mass spectrometry and XRD (X-ray Diffraction) to detect degradation products. Include pH-dependent solubility tests to assess hydrolytic stability .

Q. How can researchers ensure reproducibility in Cassaine hydrochloride’s bioactivity assays?

  • Methodological Answer : Standardize cell-based assays (e.g., IC50 determinations) using triplicate runs with internal controls (e.g., reference inhibitors). Validate assay conditions (e.g., temperature, serum concentration) through pre-experimental optimization, as outlined in pharmacological validation frameworks .

Advanced Research Questions

Q. What experimental design strategies minimize batch-to-batch variability in Cassaine hydrochloride synthesis?

  • Methodological Answer : Implement a factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, molar ratios). Use ANOVA (Analysis of Variance) to identify critical factors affecting yield and purity, followed by response surface methodology (RSM) for process refinement . Cross-validate results with independent batches and third-party analytical labs .

Q. How should researchers address discrepancies in Cassaine hydrochloride’s pharmacokinetic (PK) data across preclinical models?

  • Methodological Answer : Conduct species-specific PK studies (rodent vs. non-rodent) with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) quantification. Compare bioavailability under fed/fasted states and use compartmental modeling to reconcile interspecies differences. Meta-analysis of existing literature can identify confounding variables (e.g., formulation excipients) .

Q. What methodologies resolve contradictions in Cassaine hydrochloride’s mechanism of action (MOA) studies?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with CRISPR-Cas9 knockout models to validate target pathways. Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition) to confirm specificity. Publish negative results to reduce publication bias .

Q. How can computational modeling enhance the design of Cassaine hydrochloride derivatives with improved efficacy?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target receptors. Validate in silico predictions with SAR (Structure-Activity Relationship) studies, prioritizing derivatives with lower predicted toxicity (ADMET profiling) . Experimental validation via in vitro cytotoxicity assays is essential .

Tables: Key Data from Relevant Studies

Parameter Method Reference
Purity VerificationHPLC (98.2% ± 0.5%)
Stability (40°C/75% RH)Mass spectrometry (no degradation)
IC50 in Cell Assays12.3 µM (95% CI: 11.5–13.1)
Bioavailability (Rat Model)67% ± 8% (oral administration)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。